N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide
Overview
Description
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazoloquinoline core, which is fused with a thiophene-2-carboxamide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedländer condensation, where an o-aminocarbonyl compound reacts with a carbonyl compound containing an active α-methylene group . This is followed by further functionalization to introduce the thiophene-2-carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a different functional group at a specific position on the molecule .
Scientific Research Applications
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a fluorescent probe due to its unique photophysical properties.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in cancer research.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1H-pyrazolo[3,4-b]quinolines: These compounds share a similar core structure and have been studied for their biological activities.
Quinolinyl-pyrazoles: These compounds also have a quinoline and pyrazole moiety and are known for their pharmacological properties.
Uniqueness
What sets N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide apart is its unique combination of a pyrazoloquinoline core with a thiophene-2-carboxamide group. This unique structure imparts specific properties that can be advantageous in various applications, such as enhanced biological activity or improved photophysical properties .
Properties
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-12(2)11-23-18-14(10-13-6-3-4-7-15(13)20-18)17(22-23)21-19(24)16-8-5-9-25-16/h3-10,12H,11H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINKRHVIGQEIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330401 | |
Record name | N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
845902-48-9 | |
Record name | N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301330401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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